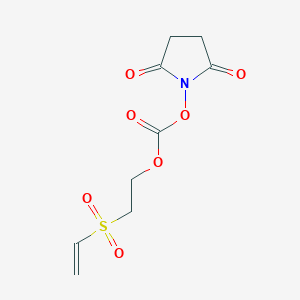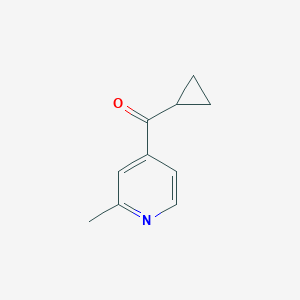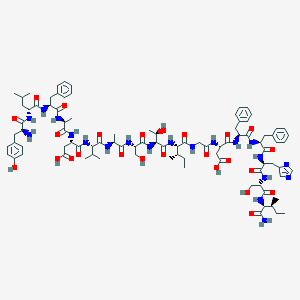
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide (MBPO) is a phosphorus-containing heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in diverse fields. MBPO has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has also been found to modulate the activity of nuclear factor kappa B, a transcription factor that plays a key role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been reported to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of viral replication, and the attenuation of inflammation. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has also been shown to decrease the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide can be synthesized using different methods, and it is stable under various conditions. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide can also be modified to introduce different functional groups, making it a versatile compound for different applications. However, 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide also has limitations, including its toxicity and lack of selectivity. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been reported to exhibit cytotoxicity in some cell lines, and its lack of selectivity may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide, including the development of more selective analogs, the investigation of its potential as a therapeutic agent for different diseases, and the exploration of its applications in material science and catalysis. The development of more selective analogs of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide may improve its efficacy and reduce its toxicity. The investigation of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide as a therapeutic agent for different diseases, such as cancer and viral infections, may lead to the development of novel treatments. The exploration of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide's applications in material science and catalysis may lead to the development of new materials and catalysts with unique properties.
Méthodes De Synthèse
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide can be synthesized using various methods, including the reaction of 2-aminophenol with triphenylphosphine oxide and methyl iodide, as well as the reaction of 2-aminophenol with triphenylphosphine and methyl iodide in the presence of a base. Another method involves the reaction of 2-aminophenol with chlorodiphenylphosphine oxide and methyl iodide. The yield of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide from these methods ranges from 50% to 80%.
Applications De Recherche Scientifique
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been studied for its potential applications in different fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been investigated for its antitumor, antiviral, and anti-inflammatory activities. In material science, 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been used as a precursor for the synthesis of phosphorus-containing polymers and dendrimers. In catalysis, 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been employed as a catalyst for various reactions, including the synthesis of cyclic carbonates and the epoxidation of alkenes.
Propriétés
Numéro CAS |
143000-15-1 |
|---|---|
Nom du produit |
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide |
Formule moléculaire |
C14H12NO3P |
Poids moléculaire |
273.22 g/mol |
Nom IUPAC |
3-methyl-2-oxo-2-phenyl-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C14H12NO3P/c1-15-14(16)12-9-5-6-10-13(12)18-19(15,17)11-7-3-2-4-8-11/h2-10H,1H3 |
Clé InChI |
QFDMPTPJWCCHIN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2OP1(=O)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2OP1(=O)C3=CC=CC=C3 |
Synonymes |
8-methyl-9-oxo-9-phenyl-10-oxa-8-aza-9$l^{5}-phosphabicyclo[4.4.0]deca -1,3,5-trien-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















